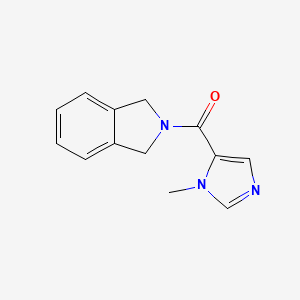

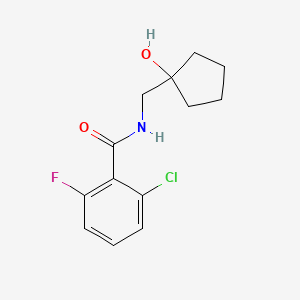

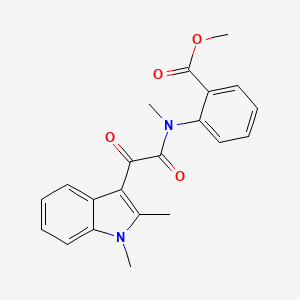

![molecular formula C18H17BrN4O2S B2945688 2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358732-29-2](/img/structure/B2945688.png)

2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class . Compounds of this class have been synthesized and studied for their potential biological activities . They are often synthesized via Dimroth rearrangement .

Synthesis Analysis

The synthesis of similar compounds often involves a Dimroth rearrangement approach . This involves the cyclocondensation of a precursor molecule with electrophilic carbons of either orthoesters in acetic acid or carbon disulfide in pyridine followed by S-alkylation .Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with other reagents to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like IR spectroscopy and mass spectrometry .Scientific Research Applications

Synthesis and Chemical Properties

Triazolopyrimidines and their derivatives are known for their diverse chemical properties and potential applications in drug discovery and material science. For example, studies on the synthesis of fused heterocycles incorporating trifluoromethyl moiety and various nitrogen heterocycles have highlighted the importance of such compounds in developing novel organic materials with potential pharmacological activities (Shaaban, 2008; Scartoni et al., 1979). These studies demonstrate the versatility of triazolopyrimidines in synthesizing complex organic compounds with potential therapeutic benefits.

Antimicrobial and Biological Activities

Several derivatives of triazolopyrimidines have been explored for their antimicrobial and biological activities. For instance, the synthesis and evaluation of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives have shown antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2001). Similarly, compounds like ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate have been characterized for their structural and potential antibacterial activities (Lahmidi et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The compound’s action primarily affects the cell cycle progression pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to cause cell cycle arrest and induce apoptosis within cancer cells . In particular, it has demonstrated potent dual activity against the examined cell lines and CDK2 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

11-[(3-bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c1-11(2)9-21-16(24)15-14(6-7-26-15)23-17(21)20-22(18(23)25)10-12-4-3-5-13(19)8-12/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXLMMVBBDTMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)